
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5-naphthyridin-3-ol typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts . The reaction conditions often involve the use of solvents like ethanol and catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly approaches are often employed to ensure safe and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthyridone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridones, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Used in the synthesis of functionalized derivatives with potential anticancer properties.
Uniqueness
2-Amino-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate stands out due to its specific substitution pattern and the presence of the trifluoroacetate group, which can enhance its biological activity and stability .
Propiedades
Fórmula molecular |
C10H8F3N3O3 |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
2-amino-1,5-naphthyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7N3O.C2HF3O2/c9-8-7(12)4-6-5(11-8)2-1-3-10-6;3-2(4,5)1(6)7/h1-4,12H,(H2,9,11);(H,6,7) |
Clave InChI |
KRQPFBGMBQMJCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C=C2N=C1)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
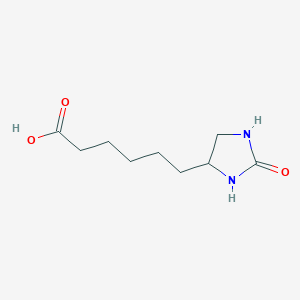
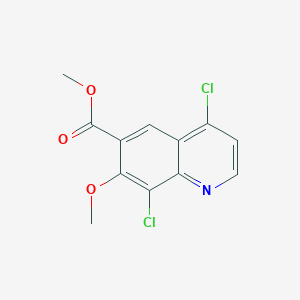
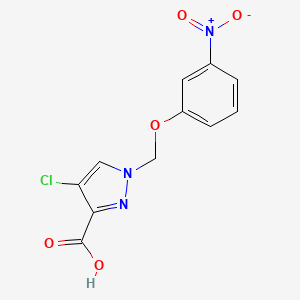
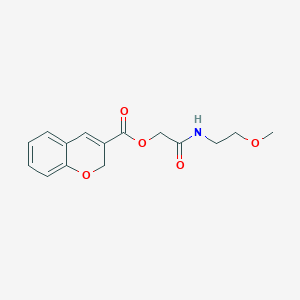

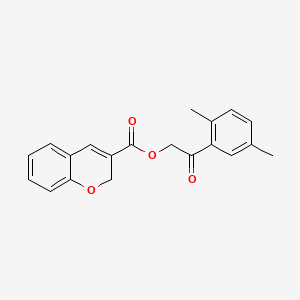


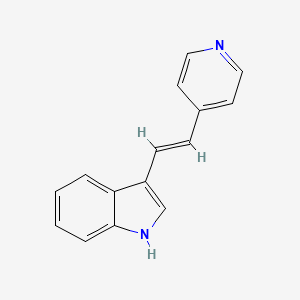
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)
